Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16541941
InChI: InChI=1S/C11H17NO3/c1-8-5-6-9(14-8)7-12-10(13)15-11(2,3)4/h5-6H,7H2,1-4H3,(H,12,13)
SMILES:
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate

CAS No.:

Cat. No.: VC16541941

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate -

Specification

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name tert-butyl N-[(5-methylfuran-2-yl)methyl]carbamate
Standard InChI InChI=1S/C11H17NO3/c1-8-5-6-9(14-8)7-12-10(13)15-11(2,3)4/h5-6H,7H2,1-4H3,(H,12,13)
Standard InChI Key KZVTWQYNQZKBOB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)CNC(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • A tert-butyl group (C(CH₃)₃), providing steric bulk and stability to the carbamate moiety.

  • A 5-methylfuran-2-ylmethyl group, introducing aromaticity and potential π-π interactions.

  • A carbamate functional group (-NHCOO-), enabling hydrogen bonding and participation in nucleophilic reactions.

Physicochemical Data

Critical properties include:

PropertyValue
Molecular Weight211.26 g/mol
LogP (Predicted)1.55–2.32
Topological Polar Surface52.32 Ų
Solubility21.5 mg/mL in water

The tert-butyl group enhances lipophilicity (LogP >1.5), favoring membrane permeability, while the furan ring contributes to moderate solubility in polar solvents .

Synthetic Methodologies

Primary Synthesis Route

The standard synthesis involves reacting tert-butyl chloroformate with 5-methylfuran-2-ylmethylamine under inert conditions:

ClCOOtBu+NH2CH2(5-Me-furan)Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate+HCl\text{ClCOO}^t\text{Bu} + \text{NH}_2\text{CH}_2(\text{5-Me-furan}) \rightarrow \text{Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate} + \text{HCl}

This method achieves yields exceeding 70% with high purity, suitable for industrial-scale production.

Alternative Approaches

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Furan Methyl Group: The 5-methyl substitution enhances metabolic stability compared to unsubstituted furans.

  • Carbamate Flexibility: The -NHCOO- group enables reversible binding to serine hydrolases, a trait shared with FDA-approved drugs like rivastigmine .

Comparative Analysis with Analogous Carbamates

Functional Group Variations

The table below contrasts tert-butyl [(5-methylfuran-2-yl)methyl]carbamate with structurally related compounds:

CompoundKey Functional GroupsBioactivity Highlights
Tert-butyl carbamate -NHCOO^tBuProtease inhibition
Benzyl furan-2-ylcarbamate-NHCOOCH₂C₆H₅Antifungal activity
This compound-NHCOO^tBu + 5-Me-furanBroad-spectrum enzyme modulation

The tert-butyl group in this compound confers superior metabolic stability over benzyl analogs, while the methylfuran enhances target affinity .

Research Frontiers and Challenges

Mechanistic Studies

Ongoing research aims to:

  • Elucidate interactions with protein kinases and G-protein-coupled receptors using X-ray crystallography.

  • Characterize metabolic pathways via liver microsome assays to assess preclinical viability .

Therapeutic Applications

  • Neurodegenerative Diseases: Carbamates are established acetylcholinesterase inhibitors; this compound’s blood-brain barrier permeability (predicted LogBB >0.3) warrants evaluation in Alzheimer’s models .

  • Anticancer Agents: Furan derivatives exhibit pro-apoptotic effects; synergy with chemotherapeutics like cisplatin is under investigation.

Synthesis Optimization

  • Flow Chemistry: Continuous-flow systems could enhance yield and reduce reaction times from hours to minutes .

  • Green Chemistry: Replacement of chloroformate reagents with less toxic alternatives (e.g., carbonates) is being explored.

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